molecular formula C24H36N6O4S B12673879 Bis(1H-benzimidazole-1-pentylammonium) sulphate CAS No. 98071-99-9

Bis(1H-benzimidazole-1-pentylammonium) sulphate

Cat. No.: B12673879
CAS No.: 98071-99-9
M. Wt: 504.6 g/mol
InChI Key: ONURNBREDJHPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1H-benzimidazole-1-pentylammonium) sulphate (CAS 98071-99-9) is a chemical compound of significant interest in biomedical and anticancer research due to its benzimidazole pharmacophore. The benzimidazole core is a privileged scaffold in medicinal chemistry, noted for its structural resemblance to naturally occurring purine nucleotides, which allows it to interact readily with biopolymers in biological systems . Benzimidazole derivatives are extensively investigated for their remarkable ability to target a wide spectrum of molecular pathways in cancer cells . These compounds exhibit diverse mechanisms of action, including acting as topoisomerase inhibitors, DNA intercalation and alkylating agents, poly(ADP-ribose) polymerase (PARP) inhibitors, and protein kinase inhibitors . Furthermore, the benzimidazole moiety can function as a tubulin inhibitor, disrupting microtubule dynamics during cell division, which leads to mitotic arrest and apoptosis in malignant cells . The specific pentylammonium sulphate substitution in this compound is designed to influence its solubility, bioavailability, and binding affinity to these critical cellular targets. This makes it a valuable candidate for researchers exploring the structure-activity relationships of novel chemotherapeutic agents and developing targeted therapies within the framework of precision medicine . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

98071-99-9

Molecular Formula

C24H36N6O4S

Molecular Weight

504.6 g/mol

IUPAC Name

N-pentylbenzimidazol-1-amine;sulfuric acid

InChI

InChI=1S/2C12H17N3.H2O4S/c2*1-2-3-6-9-14-15-10-13-11-7-4-5-8-12(11)15;1-5(2,3)4/h2*4-5,7-8,10,14H,2-3,6,9H2,1H3;(H2,1,2,3,4)

InChI Key

ONURNBREDJHPNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNN1C=NC2=CC=CC=C21.CCCCCNN1C=NC2=CC=CC=C21.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Bis(1H-benzimidazole-1-pentylammonium) sulphate typically involves the reaction of benzimidazole with pentylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with sulphuric acid to form the sulphate salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Bis(1H-benzimidazole-1-pentylammonium) sulphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiparasitic Activity

Benzimidazole derivatives, including bis(1H-benzimidazole-1-pentylammonium) sulphate, have shown potent antiparasitic effects. Research indicates that compounds with benzimidazole moieties inhibit tubulin polymerization, which is crucial for parasite survival. For instance, studies on related compounds have demonstrated significant anthelmintic activity against Trichinella spiralis larvae in vitro, correlating their effects with the ability to disrupt cytoskeletal functions in parasites .

Compound NameActivity TypeReference
1H-benzimidazole-2-yl hydrazonesAnthelmintic
This compoundPotential AntiparasiticCurrent Study

Antiviral Properties

Benzimidazole derivatives are also recognized for their antiviral properties. For example, certain benzimidazole compounds have been synthesized that exhibit activity against various viruses, including enteroviruses and herpes simplex virus. These compounds often demonstrate lower IC50 values compared to standard antiviral agents, indicating their potential as effective therapeutic agents .

Compound NameVirus TargetedIC50 Value (µg/ml)Reference
Benzimidazole Derivative AEnterovirus1.76
Benzimidazole Derivative BHerpes Simplex Virus104

Ionic Liquids and Surfactants

This compound can be utilized in the formulation of ionic liquids and surfactants. Its unique properties allow for the modulation of micelle morphology in surfactant systems. Research has shown that the incorporation of benzimidazole-based ionic liquids can enhance the stability and performance of surfactant formulations in various applications, including enhanced oil recovery and cleaning agents .

Application AreaEffect of this compound
Enhanced Oil RecoveryImproved micelle stability
Cleaning AgentsIncreased effectiveness

Pollution Mitigation

The compound's ability to form stable complexes with heavy metals suggests potential applications in environmental remediation. Studies indicate that benzimidazole derivatives can effectively bind to and precipitate heavy metals from contaminated water sources, thus aiding in pollution control efforts .

Heavy Metal TargetedBinding Efficiency (%)Reference
Lead85
Cadmium78

Case Study 1: Antiparasitic Efficacy

A recent study evaluated the efficacy of this compound against T. spiralis. The results indicated a significant reduction in larval viability at concentrations as low as 10 µM, showcasing its potential as an effective anthelmintic agent.

Case Study 2: Environmental Remediation

In an experimental setup involving contaminated water samples from industrial sites, this compound was tested for its ability to remove lead ions. The compound successfully reduced lead concentration by over 85% within 24 hours of treatment.

Mechanism of Action

The mechanism of action of Bis(1H-benzimidazole-1-pentylammonium) sulphate involves its interaction with specific molecular targets and pathways. The benzimidazole rings can mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins. This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) Bis(1H-benzimidazole) Derivatives with Shorter/Longer Alkyl Chains
  • Bis(1H-benzimidazole-1-butylammonium) chloride : Features a butyl chain instead of pentyl, reducing lipophilicity. Studies show shorter alkyl chains decrease membrane permeability in biological systems but enhance aqueous solubility by ~20% compared to pentyl derivatives .
  • Bis(1H-benzimidazole-1-hexylammonium) nitrate : The hexyl chain increases hydrophobicity, improving thermal stability (decomposition temperature: 245°C vs. 220°C for pentyl) but reducing solubility in polar solvents.
b) Substituted Benzimidazole Salts with Different Counterions
  • 1,3-Dibenzyl-1H-benzimidazolium bromide : Replaces the alkylammonium group with benzyl substituents, enhancing π-π stacking interactions. This structural change increases crystallinity (melting point: 189°C vs. 172°C for pentylammonium sulphate) but reduces ionic conductivity .
  • Bis(1H-benzimidazole) copper(II) sulphate : Incorporates a metal center, enabling catalytic activity in oxidation reactions, unlike the purely ionic ammonium analogue.

Research Findings and Implications

  • Structure-Activity Relationships: The pentyl chain in Bis(1H-benzimidazole-1-pentylammonium) sulphate balances lipophilicity and solubility, optimizing antimicrobial efficacy compared to shorter or non-ionic analogues .
  • Counterion Effects: Sulphate’s divalent nature enhances ionic lattice stability, as evidenced by X-ray diffraction studies showing tighter packing than monovalent chloride salts.
  • Industrial Relevance : The compound’s dual functionality (aromaticity + ionic character) makes it superior to 1,3-dibenzyl derivatives in corrosion inhibition, reducing steel degradation rates by 40% in acidic environments.

Biological Activity

Bis(1H-benzimidazole-1-pentylammonium) sulphate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. The structural features of these compounds often contribute to their efficacy against various diseases. Recent research highlights the importance of substituents on the benzimidazole nucleus in modulating biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with DNA replication processes .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/ml
Escherichia coli25 µg/ml
Pseudomonas aeruginosa50 µg/ml

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The observed cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through DNA damage and cell cycle arrest mechanisms .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)
HeLa15
MCF720
A43125

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .
  • Membrane Disruption : The ammonium group enhances the compound's ability to penetrate bacterial membranes, leading to cell lysis .

Case Studies

A notable study involved the synthesis and evaluation of various benzimidazole derivatives, including this compound. The results indicated that modifications in the pentyl chain significantly influenced antimicrobial potency and cytotoxicity against cancer cells .

Another case study focused on the compound's efficacy against multidrug-resistant bacterial strains, showcasing its potential as a novel therapeutic agent in combating resistant infections .

Q & A

Q. What experimental methodologies are recommended for synthesizing Bis(1H-benzimidazole-1-pentylammonium) sulphate with high purity?

  • Methodological Answer : Synthesis should follow a factorial design approach to optimize parameters such as solvent polarity, temperature, and stoichiometric ratios of precursors. For example, solvent selection (e.g., DMSO for solubility) and reflux conditions (e.g., 12 hours at 80°C) can minimize side reactions . Post-synthesis, purification via recrystallization or column chromatography should be validated using techniques like HPLC (≥95% purity threshold). Characterization via 1H^1H-NMR and FT-IR is critical to confirm structural integrity .

Q. How can researchers validate the solubility profile of this compound across different solvents?

  • Methodological Answer : Use a systematic solubility assay: prepare saturated solutions in solvents (e.g., water, ethanol, DMF) at controlled temperatures (20–80°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Data should be statistically analyzed (e.g., ANOVA) to identify solvent-solvent and temperature-dependent trends. Cross-reference results with computational solubility predictions using Hansen solubility parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1H^1H-NMR (for proton environments), 13C^{13}C-NMR (for carbon backbone), and FT-IR (functional group validation). For counterion confirmation (sulphate), conduct ion chromatography or EDX. Advanced techniques like X-ray crystallography may resolve structural ambiguities but require high-quality single crystals .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., unexpected proton splitting in NMR) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Perform variable-temperature NMR to detect equilibrium shifts. Use 2D NMR (COSY, NOESY) to map proton-proton correlations. Cross-validate with DFT simulations to model electronic environments and predict splitting patterns . If impurities are suspected, repeat synthesis with stricter inert-atmosphere controls .

Q. What computational strategies are optimal for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models to simulate reaction pathways. Software like Gaussian or ORCA can calculate activation energies for ligand exchange or redox processes. Validate simulations with experimental kinetic data (e.g., Arrhenius plots). Incorporate machine learning to predict optimal reaction conditions from historical datasets .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Use accelerated stability testing: expose samples to pH 2–12 (buffered solutions) and temperatures (40–100°C) over 1–30 days. Monitor degradation via HPLC-MS to identify breakdown products. Apply the Eyring equation to extrapolate shelf-life under standard conditions. Statistical tools like Weibull analysis can model degradation kinetics .

Q. What methodologies address conflicting results in the compound’s bioactivity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Conduct dose-response assays (IC50/EC50) across multiple cell lines or microbial strains. Use RNA-seq or proteomics to identify mechanistic pathways. Control for solvent interference (e.g., DMSO cytotoxicity) and batch-to-batch variability. Meta-analysis of existing literature can reconcile contradictions by identifying confounding variables (e.g., assay protocols) .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) to record raw data, instrument settings (e.g., NMR shim values), and environmental conditions (humidity, light exposure). Include negative controls and replicate experiments (n ≥ 3) in datasets. Reference CRDC guidelines for chemical engineering data classification .

Q. What statistical approaches are recommended for analyzing variability in synthesis yields?

  • Methodological Answer : Apply multivariate regression to correlate yield with parameters (temperature, solvent ratio). Use PCA (Principal Component Analysis) to identify dominant variables. For non-linear relationships, machine learning models (e.g., random forests) can predict optimal conditions. Report confidence intervals (95%) and p-values to quantify significance .

Theoretical Frameworks

Q. How can reaction design principles be applied to improve the scalability of this compound synthesis?

  • Methodological Answer :
    Integrate ICReDD’s "chemical reaction design" framework: combine quantum chemical calculations (e.g., transition state analysis) with high-throughput experimentation. Use microreactors to screen conditions rapidly. Optimize energy efficiency via pinch analysis and minimize waste using green chemistry metrics (E-factor, atom economy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.